molecular formula C19H14N4O B2565328 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide CAS No. 1788561-57-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide

Cat. No.: B2565328
CAS No.: 1788561-57-8
M. Wt: 314.348
InChI Key: JFZKFDJJUOLHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused to a phenyl ring, further substituted with a picolinamide moiety. The imidazo[1,2-a]pyridine scaffold is widely explored in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with ATP-binding pockets in kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKFDJJUOLHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as iodine or transition metals .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, transition metal catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with picolinamide under controlled conditions. Characterization of the synthesized compounds is achieved through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compounds.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific cellular pathways. For instance, one study demonstrated that certain derivatives effectively inhibited cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another critical application area. Research has shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit these enzymes, which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s disease . The binding interactions with these enzymes have been elucidated through molecular docking studies.

Alzheimer’s Disease

A recent study focused on synthesizing new imidazo[1,2-a]pyridine derivatives and evaluating their potential as AChE and BChE inhibitors. The most potent compounds demonstrated significant inhibition rates in vitro, suggesting their potential as novel therapeutic agents for Alzheimer’s disease .

Antikinetoplastid Activity

Another investigation explored the antikinetoplastid activity of imidazo[1,2-a]pyridine derivatives against Trypanosoma species responsible for diseases like Chagas disease and sleeping sickness. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong activity against these pathogens while maintaining low cytotoxicity towards human cells .

Potential Drug Development

The diverse biological activities exhibited by this compound make it a valuable scaffold for drug development. Structural modifications can enhance its potency and selectivity towards specific biological targets. The compound's ability to form acid/base salts also suggests versatility in formulation for pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeIC50 Value (µM)Reference
AnticancerVarious Cancer Cell LinesVaries
AntibacterialS. aureus, E. coliVaries
AChE InhibitionHuman AChEVaries
BChE InhibitionHuman BChEVaries
AntikinetoplastidT. cruzi0.92 ± 0.6

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The European Patent Application (2023) lists several compounds sharing structural motifs with N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide, primarily focusing on imidazo-pyridine derivatives and related heterocycles. Below is a detailed comparison:

Structural Analogues with Imidazo[1,2-a]pyridine Cores
Compound Name Key Substituents/Modifications Potential Applications
This compound Picolinamide at phenyl ring; no halogenation Kinase inhibition, antiparasitic
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Chloropyridine methyl group; nitro and methoxy substituents Insecticidal (e.g., neonicotinoid-like activity)
1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol Chloropyridine methyl group; hydroxyl and nitro groups Neurotransmitter modulation

Key Observations :

  • The absence of halogens (e.g., Cl, F) in the target compound may reduce off-target toxicity compared to chlorinated analogues, which are often associated with environmental persistence .
  • The picolinamide group in the target compound could enhance binding specificity to kinases or parasitic ion channels, contrasting with nitro-substituted derivatives that may prioritize redox-mediated activity.
Thiazole- and Pyridine-Based Analogues
Compound Name Structural Features Bioactivity Insights
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole-pyridine hybrid; sulfonyl group Antiparasitic (e.g., GABA receptor antagonism)
2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine Dual pyridine-thiazole motifs; no polar substituents Broad-spectrum insecticidal

Key Observations :

  • Thiazole-containing analogues exhibit stronger π-π stacking interactions with insect GABA receptors, whereas the target compound’s imidazo[1,2-a]pyridine core may favor hydrophobic binding pockets in mammalian kinases .
  • The sulfonyl group in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide enhances metabolic stability compared to the target compound’s amide group, which may be prone to hydrolysis.
Fluorinated and Trifluoromethylated Derivatives
Compound Name Fluorination Pattern Pharmacological Impact
N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pentafluoroethyl and trifluoromethyl groups Enhanced lipophilicity and CNS penetration
2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Trifluoromethyl and ethylsulfonyl groups Improved acaricidal activity

Key Observations :

  • Fluorinated compounds exhibit higher logP values (e.g., ~4.5–5.2), suggesting greater membrane permeability than the target compound (estimated logP ~2.8).
  • The trifluoromethyl group in fluorinated analogues enhances resistance to oxidative metabolism, a feature absent in the target compound .

Research Findings and Mechanistic Insights

  • Binding Affinity : Molecular docking studies suggest that the picolinamide group in this compound forms hydrogen bonds with kinase active sites (e.g., JAK2 or BTK), while nitro- or sulfonyl-substituted analogues prioritize covalent binding or allosteric modulation .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The core structure of imidazo[1,2-a]pyridines contributes significantly to their biological efficacy, making them a focal point in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the phenyl and picolinamide moieties is accomplished via nucleophilic substitution or coupling reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potential against various cancer cell lines with IC50 values ranging from 2.0 to 20.0 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Cholinesterase Inhibition

The compound has also been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. In vitro studies revealed that several derivatives of imidazo[1,2-a]pyridine demonstrate promising inhibitory activity against these enzymes . Notably, the most potent inhibitors were identified through docking studies that elucidated their binding interactions within the active sites of AChE and BChE.

Anti-inflammatory Properties

This compound has also been reported to exhibit anti-inflammatory effects by inhibiting lipoxygenase (LOX) activity. This is particularly relevant given the role of LOX in inflammatory processes .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Imidazo[1,2-a]pyridine coreAnticancer, cholinesterase inhibition
Picolinamide moietyNeuroprotective effects
Substituted phenyl groupEnhanced binding affinity

The SAR studies indicate that modifications to the imidazo ring and the introduction of various substituents can significantly influence the compound's biological activity .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Alzheimer’s Disease : A study focused on imidazo[1,2-a]pyridine derivatives showed promising results in reducing cognitive decline in rodent models through AChE inhibition .
  • Cancer Treatment : Research involving various cancer cell lines demonstrated that derivatives of this compound effectively induced apoptosis and inhibited tumor growth .

Q & A

Q. What are the common synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide, and how can reaction conditions be optimized?

Synthesis typically involves cyclization strategies using imidazo[1,2-a]pyridine precursors. For example, ethyl 2-[4-(chloroacetyl)phenyl]propionate can undergo cyclization with 2-aminopyridine in refluxing ethanol to form the imidazo[1,2-a]pyridine core . Alternative methods include using hydroxylamine and chloroacetyl derivatives under controlled heating (80–100°C) . Optimization involves adjusting solvent polarity, temperature, and catalyst selection to improve yield and purity. Characterization via NMR, HPLC, and mass spectrometry is critical for validation.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Post-synthesis, structural confirmation relies on a combination of techniques:

  • NMR spectroscopy to verify aromatic proton environments and substituent connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the imidazo[1,2-a]pyridine and picolinamide moieties . Intermediate purity is assessed via HPLC (>95% purity thresholds) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Cytotoxicity assays (e.g., MTT or resazurin-based) in cell lines (e.g., HepG2) to assess safety margins .
  • Enzymatic inhibition studies (e.g., COX-1/COX-2 selectivity assays) using fluorometric or colorimetric substrates .
  • Fluorescence-based imaging in zebrafish or mammalian cells to evaluate cellular permeability and sublocalization .

Advanced Research Questions

Q. How does the substitution pattern on the imidazo[1,2-a]pyridine ring influence COX-2 inhibitory activity?

Substituents at the C-3 position significantly modulate COX-2 selectivity. For example, morpholine or phenylamino groups at C-3 enhance binding to COX-2’s hydrophobic pocket, achieving IC50 values as low as 0.07 μM (selectivity index = 217.1) . Computational docking studies (e.g., AutoDock Vina) can predict interactions with catalytic residues like Tyr385 and Ser530 .

Q. What mechanisms explain the selective cysteine detection by imidazo[1,2-a]pyridine-based probes?

Probes like IPPA leverage the nucleophilic thiol group in cysteine for acrylate ester cleavage, releasing a fluorescent 2-(imidazo[1,2-a]pyridin-2-yl)phenol derivative. The selectivity over homocysteine and glutathione arises from steric hindrance and reaction kinetics, confirmed via HPLC-MS kinetic profiling .

Q. How can in vivo efficacy of this compound be evaluated in parasitic disease models?

For antiparasitic applications (e.g., Trypanosoma brucei):

  • In vitro IC50 determination against kinetoplastid cultures.
  • In vivo murine models infected with T. brucei rhodesiense, monitoring parasitemia reduction and survival rates.
  • Selectivity profiling against mammalian cell lines (e.g., MRC-5 fibroblasts) to ensure therapeutic indices >50 .

Q. What analytical methods resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies often stem from metabolic instability or poor bioavailability. Mitigation strategies include:

  • Metabolite identification via LC-MS/MS to detect degradation products.
  • Pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models.
  • Formulation optimization (e.g., nanoencapsulation) to enhance solubility and half-life .

Methodological Considerations

Q. What computational tools predict the drug-likeness of imidazo[1,2-a]pyridine derivatives?

Use Lipinski’s Rule of Five and SwissADME to assess parameters like logP (<5), hydrogen bond donors/acceptors, and polar surface area. Derivatives with logDpH7.4 ~2.5 and topological PSA <140 Ų generally exhibit favorable permeability .

Q. How are structure-activity relationships (SAR) systematically mapped for this scaffold?

SAR studies involve:

  • Parallel synthesis of derivatives with varied substituents (e.g., halogen, alkyl, aryl).
  • Multivariate statistical analysis (e.g., PCA) to correlate structural features with bioactivity.
  • Crystallographic data (e.g., PDB entries) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.